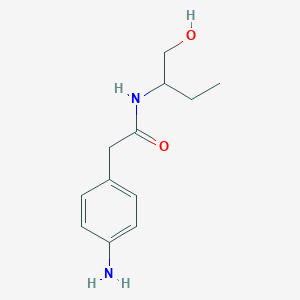
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
Overview
Description
2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide (2-APBA) is an organic compound belonging to the class of amides. It is a colorless solid that has been used in various scientific research applications, including as a precursor for synthesis of a variety of compounds. 2-APBA has a wide range of biochemical and physiological effects that make it an interesting compound to study.
Scientific Research Applications
Chemoselective Acetylation
- Chemoselective Monoacetylation : The compound has been studied for its role as an intermediate in the chemoselective monoacetylation of amino groups, which is significant in the natural synthesis of antimalarial drugs. This process has been optimized using immobilized lipase catalysts, highlighting the compound's relevance in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).
Analytical Methodologies
- Impurity Determination in Pharmaceuticals : It has applications in analytical methodologies, such as the use of NMR and neural network regression for impurity determination in pharmaceuticals. This highlights its role in ensuring the purity and quality of drug products, ensuring patient safety (Forshed, Andersson, & Jacobsson, 2002).
Advanced Oxidation Processes
- Degradation and Hydroxylation Pathways : The compound is involved in advanced oxidation processes, indicating its potential in environmental remediation or in the degradation of pharmaceuticals in water treatment. Research has explored its hydroxylation and degradation pathways under UV/H2O2 conditions, providing insights into the environmental fate of similar compounds (Vogna et al., 2002).
Antioxidant Activities
- Coordination Complexes and Antioxidant Activity : Studies have also focused on the synthesis of coordination complexes constructed from related pyrazole-acetamide derivatives, exploring their antioxidant activities. Such research underscores the compound's potential in developing novel antioxidants with therapeutic applications (Chkirate et al., 2019).
Environmental Impact
- Chlorination By-products : Investigation into the chlorination by-products of compounds with structural similarities provides essential data on their environmental impact, particularly in water treatment scenarios. This research aids in understanding the transformation products and their potential toxicity or environmental risks (DellaGreca et al., 2009).
properties
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMRZVAWRJAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

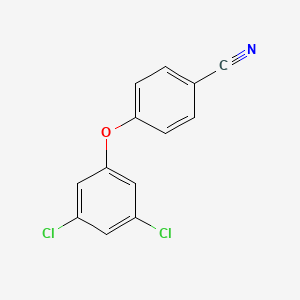
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
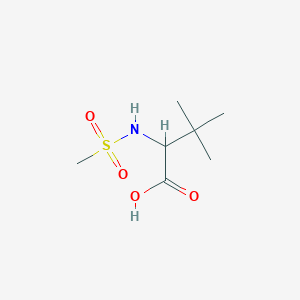
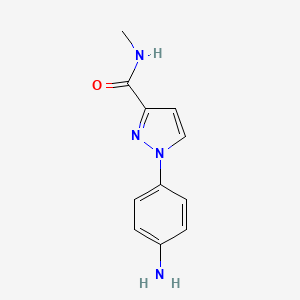
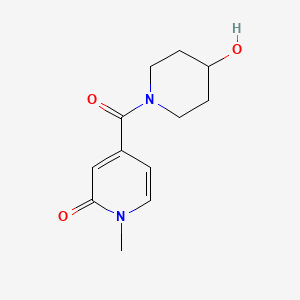
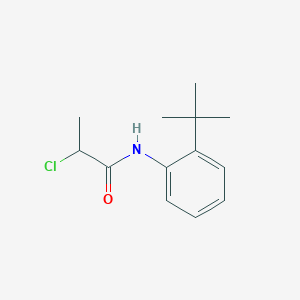
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
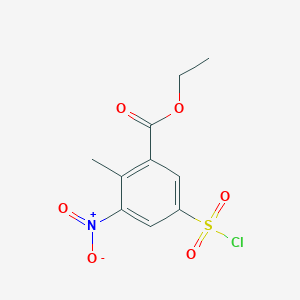
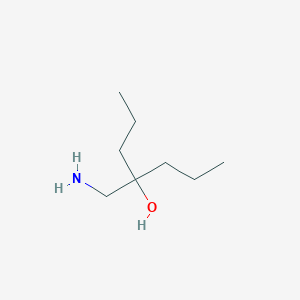
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)